
EGFR-IN-542
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EGFR-IN-542 is a novel EGFR inhibitor. EGFR-IN-542 significantly reduces myocardial inflammation, fibrosis, apoptosis and dysfunction. It shows promise for use in the treatment of obesity-induced cardiac complications.
Wissenschaftliche Forschungsanwendungen
1. DNA Double Strand Break Repair Regulation in Tumor Cells
EGFR-IN-542 plays a role in regulating DNA double strand break repair in tumor cells through both non-homologous end-joining (NHEJ) and homologous recombination (HR) pathways. This regulation is independent of p53 and K-Ras mutation status, suggesting a broad application in various tumor cell lines (Myllynen et al., 2011).
2. Comprehensive Pathway Mapping
EGFR-IN-542 is involved in the EGFR signaling pathway, which is crucial for cell growth, survival, proliferation, and differentiation. This comprehensive pathway mapping is valuable for understanding the interactions and potential applications in cancer treatment (Oda et al., 2005).
3. Quantification of EGFR Expression and Binding Kinetics
Studies on EGFR-IN-542 include quantifying EGFR expression levels and binding kinetics in tumor cells. This is vital for understanding its role in cancer diagnosis and treatment, especially through the use of surface plasmon resonance imaging (SPRi) techniques (Zhang et al., 2015).
4. EGFR as a Model for Targeted Therapy
EGFR-IN-542 contributes to understanding EGFR as a model for targeted therapy in epithelial tumors. Insights into receptor activation, somatic mutations, and new anti-EGFR agents are crucial for developing strategies targeting other receptors (Scaltriti & Baselga, 2006).
5. Cell Proliferation Signaling Pathways
The drug is relevant in the study of cell proliferation signaling pathways, especially in cancers like non-small-cell lung cancer and breast cancer. It helps in understanding the activation of downstream pro-oncogenic signaling pathways (Wee & Wang, 2017).
6. EGFR's Emerging Functions in Cancer
EGFR-IN-542 aids in exploring noncanonical functions of EGFR, including its role in stress-induced trafficking, autophagy, and energy metabolism, leading to potential new therapeutic applications (Sigismund, Avanzato, & Lanzetti, 2017).
7. Role in Clinical Trials
The drug is integral in understanding EGFR's structure, function, and role in clinical trials, especially its implication in cancer cell proliferation, DNA synthesis, and oncogene expression (Voldborg et al., 1997).
Eigenschaften
CAS-Nummer |
1639040-81-5 |
|---|---|
Produktname |
EGFR-IN-542 |
Molekularformel |
C23H18FN5 |
Molekulargewicht |
383.43 |
IUPAC-Name |
N4-[1-(3-Fluoro-benzyl)-1H-indol-5-yl]-quinazoline-4,6-diamine |
InChI |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
InChI-Schlüssel |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
SMILES |
NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EGFR-IN-542; EGFR IN 542; EGFRIN542; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



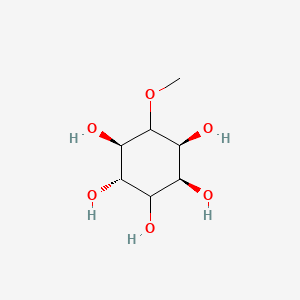
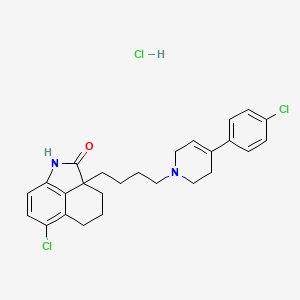
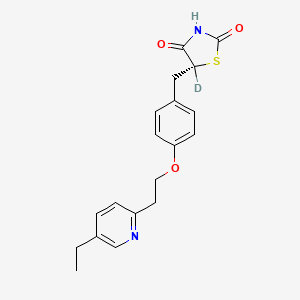
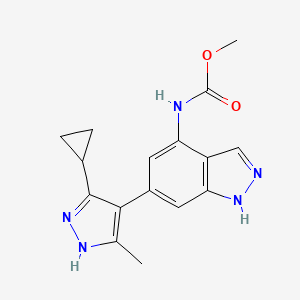
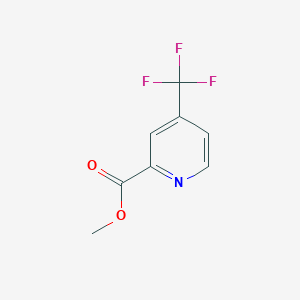
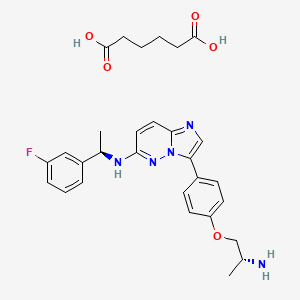
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
